4-methylpiperidine-1-sulfonamide
Description
Properties
CAS No. |
4108-93-4 |
|---|---|
Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.3 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 4 Methylpiperidine 1 Sulfonamide
Retrosynthetic Analysis of the Sulfonamide Linkage in 4-Methylpiperidine-1-sulfonamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the most logical disconnection is at the nitrogen-sulfur bond of the sulfonamide linkage. This bond is typically formed by reacting an amine with a sulfonyl chloride. Therefore, the immediate precursors are identified as 4-methylpiperidine (B120128) and a suitable sulfonylating agent, such as sulfonyl chloride or a related reactive species. This approach simplifies the synthetic challenge into two main parts: the synthesis of the 4-methylpiperidine ring and the subsequent sulfonylation reaction.
Synthesis of the 4-Methylpiperidine Ring Precursor
The 4-methylpiperidine ring is a key building block. A common and effective method for its synthesis is the catalytic hydrogenation of 4-methylpyridine. guidechem.com This reaction typically employs a catalyst, often a noble metal like ruthenium or platinum on a carbon support, to facilitate the addition of hydrogen across the aromatic ring of 4-methylpyridine, converting it to the saturated piperidine (B6355638) ring. guidechem.com
The synthesis of the starting material, 4-methylpyridine, can be achieved through various methods. One industrial approach involves the reaction of ammonia (B1221849) with acetaldehyde (B116499). This process yields a mixture of 2-methylpyridine (B31789) and 4-methylpyridine, which can then be separated by distillation. guidechem.com
Another route to piperidine derivatives involves the reductive amination of a corresponding ketone. For instance, 1-benzylpiperidin-4-one can undergo reductive amination with ammonia using a catalyst like Raney nickel. asianpubs.org The subsequent removal of the benzyl (B1604629) protecting group yields the piperidine core.
Formation of the Sulfonamide Moiety: Strategies and Reagents
The formation of the sulfonamide bond is a crucial step in the synthesis of this compound. The most direct method involves the reaction of 4-methylpiperidine with a sulfonyl chloride, such as 4-methyl-1-piperidinesulfonyl chloride, in the presence of a base. sigmaaldrich.com The base is necessary to neutralize the hydrochloric acid generated during the reaction.
Alternatively, sulfonamides can be synthesized from sodium sulfinates and amines or ammonia under metal-free conditions. This method offers a practical and efficient route, often proceeding at room temperature in water. rsc.org Another approach involves the reaction of an amino compound with an arylsulfonyl chloride under dynamic pH control in an aqueous medium, which can offer excellent yields and purity without extensive purification. rsc.org
The choice of reagents and reaction conditions can significantly impact the efficiency and environmental footprint of the synthesis. For example, the use of triethylamine (B128534) as a base in dichloromethane (B109758) is a common practice for this type of transformation. mdpi.com
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters to consider include the choice of solvent, reaction temperature, and the molar ratio of reactants.
For the sulfonylation step, a variety of solvents can be employed, including dichloromethane, acetonitrile (B52724), and even water under certain conditions. rsc.orgmdpi.comnih.gov The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the specific substrates. nih.gov The molar ratio of the amine to the sulfonyl chloride is typically close to equimolar, although a slight excess of one reagent may be used to drive the reaction to completion. rsc.org
For the synthesis of the 4-methylpiperidine precursor via hydrogenation of 4-methylpyridine, optimization involves selecting the appropriate catalyst, hydrogen pressure, and temperature. Different catalysts, such as various ratios of Ruthenium and Platinum on carbon, exhibit different activities and selectivities. guidechem.com
Below is a table summarizing some optimized reaction conditions for related sulfonamide syntheses.
| Reaction Type | Reactants | Solvent | Catalyst/Base | Temperature | Yield | Reference |
| Sulfonamide Formation | 2-aminobenzimidazole, arylsulfonyl chloride | Water | K2CO3 | Microwave/Ultrasound | 37-90% | nih.gov |
| Sulfonamide Formation | Sodium sulfinates, amines | Water | I2 | Room Temperature | Good to Excellent | rsc.org |
| Sulfonamide Formation | Amino compounds, arylsulfonyl chlorides | Water | pH control | Not specified | Excellent | rsc.org |
| Pyridine Synthesis | Aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, ammonium (B1175870) acetate | Solvent-free | TQoxyTtriFA | 90 °C | High | nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
While 4-methylpiperidine itself is achiral, the introduction of additional substituents can create chiral centers, leading to stereoisomers with potentially different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer.
For piperidine rings, stereoselectivity can be achieved through various strategies. One approach is the use of chiral catalysts or auxiliaries during the synthesis of the piperidine ring itself. For example, chiral amines have been used as catalysts in asymmetric synthesis to produce enantiomerically enriched products. clockss.org
Another strategy involves the stereoselective functionalization of a pre-existing piperidine ring. For instance, the geometric isomers (cis and trans) of 1-propargyl-4-styrylpiperidines have been shown to exhibit selective inhibition of different monoamine oxidase (MAO) isoforms, highlighting the importance of stereochemistry. conicet.gov.ar The synthesis of these isomers often involves separation techniques like column chromatography after the initial non-selective reaction. conicet.gov.ar
Reductive amination of a chiral precursor can also lead to the formation of a specific stereoisomer. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.
A key principle is the use of safer solvents. Water is an ideal green solvent, and several methods for sulfonamide synthesis have been developed that utilize water as the reaction medium. rsc.orgrsc.orgsci-hub.se This reduces the reliance on volatile organic compounds (VOCs) that are often flammable and toxic.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions that proceed with high yields and minimize the formation of by-products are preferred. The use of catalytic processes, such as the hydrogenation of 4-methylpyridine, is inherently more atom-economical than stoichiometric reactions. guidechem.com
Energy efficiency can be improved by conducting reactions at ambient temperature and pressure whenever possible. rsc.org The use of microwave or ultrasound assistance can also reduce reaction times and energy consumption. nih.gov Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. sci-hub.se
Scalable Synthesis Considerations for this compound
Scaling up a synthesis from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound, key considerations include the cost and availability of starting materials, the safety of the process, and the ease of purification.
The synthesis of the 4-methylpiperidine precursor from readily available and inexpensive starting materials like acetaldehyde and ammonia is advantageous for large-scale production. guidechem.com However, the separation of the resulting isomeric mixture of methylpyridines needs to be efficient.
For the sulfonylation step, a process that avoids the use of hazardous reagents and solvents is preferable. The development of robust and high-yielding reactions that require minimal purification, such as direct filtration of the product, is highly desirable for industrial applications. rsc.org
Chemical Reactivity and Mechanistic Investigations of 4 Methylpiperidine 1 Sulfonamide
Acid-Base Properties and Protonation States of 4-Methylpiperidine-1-sulfonamide
The acid-base characteristics of this compound are dictated by the presence of the piperidine (B6355638) ring nitrogen and the sulfonamide group. The piperidine nitrogen is basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of 4-methylpiperidine (B120128) is approximately 11.1. nih.gov The electron-withdrawing nature of the sulfonyl group in the sulfonamide moiety reduces the basicity of the piperidine nitrogen to some extent compared to 4-methylpiperidine itself.
Conversely, the sulfonamide proton (N-H) is weakly acidic. The pKa of unsubstituted sulfonamides typically falls in the range of 10-11. The presence of the 4-methylpiperidine ring, an alkyl group, will have a minor electronic effect on the acidity of the sulfonamide proton.
Therefore, this compound is an amphoteric molecule, capable of being protonated at the piperidine nitrogen in acidic conditions and deprotonated at the sulfonamide nitrogen under strongly basic conditions.
| Functional Group | Property | Estimated pKa |
| Piperidine Nitrogen | Basic | ~10-11 (for the conjugate acid) |
| Sulfonamide N-H | Acidic | ~10-11 |
Note: The pKa values are estimates based on related structures and the electronic effects of the substituents.
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior.
Nucleophilic Reactivity: The primary site of nucleophilicity is the piperidine nitrogen. Although its basicity is slightly attenuated by the adjacent sulfonyl group, it can still act as a nucleophile in various reactions. For instance, it can participate in nucleophilic substitution and addition reactions. The reactivity of piperidine itself in nucleophilic aromatic substitution reactions has been studied, indicating its capacity to act as a potent nucleophile. nih.gov 4-Methylpiperidine is also utilized as a reagent in peptide synthesis for the removal of the Fmoc protecting group, which relies on its nucleophilic and basic character. researchgate.net
Electrophilic Reactivity: The sulfur atom of the sulfonamide group is electrophilic. This is due to the polarization of the S=O and S-N bonds, which draws electron density away from the sulfur atom. This electrophilicity allows for nucleophilic attack at the sulfur center, potentially leading to the cleavage of the S-N bond under certain conditions.
Hydrolysis and Degradation Pathways of this compound
Sulfonamides are generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, hydrolysis can occur, although it often requires forcing conditions.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the piperidine nitrogen would be protonated. The subsequent hydrolysis would likely involve the protonation of one of the sulfonyl oxygens, followed by the nucleophilic attack of water on the sulfur atom. This would lead to the cleavage of the S-N bond, yielding 4-methylpiperidine and sulfuric acid.
Base-catalyzed hydrolysis: Under strong basic conditions, the sulfonamide proton can be removed to form the corresponding anion. Hydrolysis would then proceed via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom, again resulting in the cleavage of the S-N bond to give 4-methylpiperidine and a sulfate (B86663) salt.
The piperidine ring itself is generally robust and not prone to degradation under typical hydrolysis conditions. fishersci.com
Redox Chemistry and Electrochemical Behavior of this compound
The redox chemistry of this compound is not extensively documented. However, inferences can be made based on its functional groups. The piperidine ring is generally considered to be electrochemically inactive within the typical potential windows. Studies on N-substituted-4-piperidone curcumin (B1669340) analogs have explored the electrochemical behavior of piperidone rings, but this is a different system. mdpi.com
The sulfonamide group is also generally stable to redox processes. However, under specific conditions, it might be possible to oxidize or reduce it. For instance, some sulfonamides can be involved in redox-active systems when coupled with appropriate functionalities, such as in the case of redox-active benzimidazolium sulfonamides. rsc.org The electrochemical oxidation of N-substituted-4-piperidone curcumin analogs has been shown to be an irreversible, diffusion-controlled process involving a two-electron transfer. mdpi.com While not directly analogous, this suggests that the piperidine moiety can be part of a larger electroactive system.
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, the kinetics of related reactions can provide insights. For example, the reaction of piperidine with N-methylpyridinium ions has been shown to be second-order with respect to piperidine, suggesting a mechanism where a second piperidine molecule acts as a base to deprotonate the initial addition intermediate. nih.gov
Thermodynamic data for related compounds, such as the thermodynamic properties of aqueous methylpiperidines, have been studied in the context of carbon capture. bac-lac.gc.ca These studies provide information on properties like partial molar volumes and heat capacities, which are fundamental to understanding the energetics of their reactions. A thermodynamic analysis of the solubility of sulfadiazine, another sulfonamide, highlights the endothermic nature of its dissolution and the influence of enthalpy and entropy on the process. mdpi.com
| Parameter | General Trend for Related Compounds | Reference |
| Reaction Order | Can be second-order in reactions where the piperidine moiety acts as both a nucleophile and a base. | nih.gov |
| Dissolution Thermodynamics | Often an endothermic process, driven by enthalpy or entropy depending on the solvent system. | mdpi.com |
Metal Complexation and Coordination Chemistry Involving this compound
The piperidine nitrogen of this compound can act as a ligand for metal ions. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, forming a metal complex. The steric bulk of the 4-methylpiperidine ring and the electronic influence of the sulfonamide group would affect the stability and structure of such complexes.
The sulfonamide group itself can also participate in metal coordination. The oxygen atoms of the sulfonyl group and the deprotonated sulfonamide nitrogen can act as coordination sites. This can lead to the formation of various coordination modes, including monodentate, bidentate, and bridging coordination.
Spectroscopic and Crystallographic Characterization Techniques Applied to 4 Methylpiperidine 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Methylpiperidine-1-sulfonamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.
In the ¹H NMR spectrum of the related compound 4-methylpiperidine (B120128), distinct signals corresponding to the different protons in the molecule are observed. chemicalbook.com For instance, the protons on the carbon adjacent to the nitrogen (C2 and C6) and the proton on the carbon bearing the methyl group (C4) would have characteristic chemical shifts. The methyl group protons would appear as a doublet, coupled to the C4 proton.
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of 4-methylpiperidine shows distinct peaks for each of the unique carbon atoms in the molecule. nih.gov The chemical shifts of these carbons are influenced by their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | ~0.9-1.2 (d) | ~20-25 |
| Piperidine (B6355638) Ring Protons (CH₂) | ~1.2-1.9 (m), ~2.8-3.5 (m) | ~30-50 |
| Piperidine Ring Proton (CH) | ~1.5-2.0 (m) | ~30-35 |
| Sulfonamide Proton (NH₂) | ~4.5-5.5 (s, broad) | - |
Note: These are predicted values based on data from similar structures. Actual values may vary. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₄N₂O₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. researchgate.net
Under electrospray ionization (ESI) conditions, sulfonamides typically form protonated molecules [M+H]⁺. nih.govresearchgate.net The fragmentation of these ions in tandem mass spectrometry (MS/MS) provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂. nih.govresearchgate.net For this compound, characteristic fragment ions would be expected from the loss of the sulfonamide group and fragmentation of the piperidine ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 179.08 | Protonated molecule |
| [M-SO₂NH₂]⁺ | 98.13 | Loss of the sulfonamide group |
| [M-C₅H₁₀]⁺ | 109.03 | Fragmentation of the piperidine ring |
Note: These are predicted m/z values. Actual values may vary depending on the ionization method and instrument.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and S-N bonds. The N-H stretching vibrations of the sulfonamide group typically appear as two bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov C-H stretching vibrations of the methyl and piperidine ring will be observed in the 2850-3000 cm⁻¹ region. nist.gov
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also show characteristic bands for the S=O and C-S bonds. mdpi.com Surface-enhanced Raman spectroscopy (SERS) can be used to significantly enhance the Raman signal, even allowing for the detection of single molecules. acs.orgacs.orgaps.org
Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3400 | Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 | Strong |
| S-N (Sulfonamide) | Stretching | 900-950 | Moderate |
X-Ray Crystallography for Solid-State Structure Determination of this compound
While a crystal structure for this compound itself is not reported in the provided results, crystal structures of related piperidine derivatives and sulfonamides have been determined. nih.govnih.gov These studies reveal that the piperidine ring typically adopts a chair conformation. The geometry around the sulfur atom in the sulfonamide group is tetrahedral. The crystal packing is often dominated by hydrogen bonding interactions involving the sulfonamide N-H protons and the sulfonyl oxygen atoms.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral this compound Analogs
4-Methylpiperidine itself is achiral. However, if a chiral center is introduced into the molecule, for example, by substitution on the piperidine ring, the resulting analogs would be chiral. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), could then be used to study the stereochemistry of these chiral analogs. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.
Advanced Spectroscopic Techniques Applied to this compound
Advanced spectroscopic techniques can provide even more detailed information about the structure and dynamics of this compound. For example, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons in the molecule unambiguously.
Rotational spectroscopy, a gas-phase technique, can provide highly accurate information about the conformational preferences of molecules. mdpi.com This technique could be used to study the different possible conformations of this compound in the gas phase.
Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a deeper understanding of the molecular structure, vibrational frequencies, and other properties. researchgate.net
Computational Chemistry and Theoretical Modeling of 4 Methylpiperidine 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 4-Methylpiperidine-1-sulfonamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. These calculations can determine the molecule's electronic distribution, molecular orbital energies, and reactivity indicators.
The molecular structure is typically optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311G+(d,p), to find the lowest energy geometry. nih.gov From this optimized structure, various electronic properties can be calculated. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Another key output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For sulfonamides, the oxygen atoms of the sulfonyl group typically exhibit a strong negative potential, making them sites for electrophilic attack or hydrogen bonding. nih.govmdpi.com
Wave functional analyses, such as the electron localization function (ELF) and localized orbital locator (LOL), can provide deeper insights into the nature of chemical bonds within the molecule. nih.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.0 to -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.5 eV | Relates to chemical stability and reactivity. researchgate.net |
| Dipole Moment | ~ 3.0 to 5.0 Debye | Measures the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes of this compound
The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. Conformational analysis using computational methods is essential to determine the relative stability of these conformers and the energy barriers for interconversion.
For a 4-substituted piperidine, the chair conformation is generally the most stable. The substituent, in this case, the methyl group, can occupy either an axial or an equatorial position. The equatorial conformation is typically favored to minimize steric hindrance (1,3-diaxial interactions). The energy difference (ΔG) between the equatorial and axial conformers dictates their population ratio at equilibrium.
Computational studies on analogous piperidine systems have shown that factors like electrostatic interactions and hyperconjugation can significantly influence conformational preferences. researchgate.net For instance, in fluorinated piperidines, the axial conformer can sometimes be unexpectedly stabilized. researchgate.net Ultrafast time-resolved spectroscopy combined with DFT calculations on N-methyl piperidine has revealed the dynamics of interconversion between chair and twist conformers, which occurs on a picosecond timescale. rsc.org The energy landscape of this compound would map these stable conformers and the transition states connecting them, providing a complete picture of its conformational flexibility.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on a classical force field, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding to biological targets in a simulated physiological environment.
An MD simulation for this compound, typically placed in a box of water molecules, would track the trajectory of all atoms over a period of nanoseconds to microseconds. This allows for the study of the stability of its different conformations in solution and the dynamics of the sulfonamide group.
In the context of drug design, MD simulations are crucial for validating the results of molecular docking. After docking a ligand like a sulfonamide derivative into a protein's active site, an MD simulation can be run on the resulting complex. nih.gov This simulation assesses the stability of the binding pose and the key intermolecular interactions (like hydrogen bonds) over time. A stable complex, characterized by low root-mean-square deviation (RMSD) of the ligand and protein backbone, provides stronger evidence of a viable binding mode. nih.gov
Prediction of Spectroscopic Parameters for this compound
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govdocumentsdelivered.com
Calculated vibrational frequencies often have a systematic error compared to experimental results from FT-IR spectroscopy. This discrepancy is typically corrected by applying a scaling factor to the computed frequencies. researchgate.net The predicted spectrum can help in the assignment of experimental bands to specific vibrational modes, such as the characteristic asymmetric and symmetric stretching vibrations of the SO2 group, or the C-N and C-H vibrations of the piperidine ring. nih.govmdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared to experimental spectra. This is particularly useful for distinguishing between different isomers or conformers. The accuracy of these predictions has improved significantly, making them a powerful tool for structural elucidation. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Sulfonamide-Schiff Base Derivative Source: Adapted from data on a sulfonamide-Schiff base, illustrating the typical correlation between theoretical and experimental values. nih.gov
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3315 | 3446 |
| Azomethine (C=N) Stretch | 1617 | 1634 |
| SO₂ Asymmetric Stretch | 1345 | 1334 |
| SO₂ Symmetric Stretch | 1186 | 1252 |
Reaction Pathway Elucidation and Transition State Analysis for this compound
Theoretical chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms that is difficult to obtain experimentally. For this compound, this could involve modeling its synthesis, for example, the reaction between 4-methylpiperidine (B120128) and a sulfonylating agent.
Analyzing the geometry and vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface. This level of analysis provides a complete energetic profile of the reaction pathway, known as the potential energy surface (PES), which is fundamental to understanding reaction kinetics and mechanism.
Solvation Effects and Intermolecular Interactions of this compound
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM).
Calculations performed in a polar medium can reveal how the solvent affects conformational equilibria, electronic properties, and reactivity. mdpi.comresearchgate.net For this compound, the presence of a polar solvent like water would likely stabilize more polar conformers and influence the strength of intermolecular interactions.
The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). Quantum chemical calculations can be used to model and quantify these intermolecular interactions, such as the formation of dimers or complexes with other molecules. mdpi.com Analysis of non-covalent interactions (NCI) can visualize and characterize weak interactions like hydrogen bonds and van der Waals forces that are critical for molecular recognition and crystal packing. nih.gov
Ligand-Target Docking and Scoring Methodologies Applied to this compound and its Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. Sulfonamide derivatives are known to inhibit various enzymes, and docking studies can elucidate the structural basis for this activity. nih.gov
For this compound or its analogs, the process would involve docking the molecule into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and uses a scoring function to estimate the binding affinity for each pose. The scoring function typically considers factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov
The results of a docking study provide a binding score (an estimate of binding free energy) and a predicted binding pose. This information is invaluable for:
Identifying key amino acid residues in the active site that interact with the ligand.
Explaining the structure-activity relationship (SAR) within a series of analogs.
Guiding the design of new, more potent inhibitors by suggesting modifications to the ligand that could enhance binding interactions. nih.gov
For example, studies on sulfonamide-based inhibitors for targets like bromodomain-containing protein 4 (BRD4) have used docking and subsequent 3D-QSAR (Quantitative Structure-Activity Relationship) modeling to design novel and more effective compounds. nih.gov
Derivatization Strategies and Structure Interaction Relationships of 4 Methylpiperidine 1 Sulfonamide Analogs
Design Principles for Structural Modification of 4-Methylpiperidine-1-sulfonamide
The structural modification of this compound is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Key design strategies often revolve around modifying distinct regions of the molecule: the N-substituent on the sulfonamide, the piperidine (B6355638) ring, and the methyl group. These modifications aim to explore the chemical space around the core scaffold to identify derivatives with improved biological activity.
Furthermore, computational methods, such as molecular docking, are frequently employed to guide the design of new analogs. nih.gov These techniques help to predict how modifications will affect the binding affinity and interaction with the target protein, allowing for a more rational and efficient design process.
Synthesis of N-Substituted Sulfonamide Derivatives of this compound
The synthesis of N-substituted sulfonamide derivatives of this compound typically involves a multi-step process. A common route begins with the reaction of 2-amino-4-methylpyridine (B118599) with a benzenesulfonyl chloride derivative in a slightly basic aqueous medium to form an intermediate N-(4-methylpyridin-2-yl)benzenesulfonamide. researchgate.net This intermediate is then further reacted with various alkyl or aralkyl halides in the presence of a base, such as lithium hydride, in a solvent like N,N-dimethylformamide (DMF) to yield the desired N-substituted sulfonamides. researchgate.net
Another synthetic approach involves the coupling of amines with sulfonyl chlorides. nih.gov For instance, various amines can be coupled with dansyl chloride under favorable conditions to produce a range of sulfonamide derivatives. nih.gov The choice of solvent and base is crucial for the success of these reactions. Dichloromethane (B109758) is a commonly used solvent, and triethylamine (B128534) is often employed as the base to neutralize the hydrochloric acid generated during the reaction. mdpi.com
The synthesis of piperazine (B1678402) sulfonamide analogs, which share structural similarities, has been achieved by reacting piperazine with different sulfonyl chlorides in the presence of triethylamine. srce.hr This highlights a general strategy for creating diversity in the sulfonamide portion of the molecule. The reaction yields can vary depending on the specific reactants and conditions used. mdpi.com
Table 1: Examples of Synthetic Methods for Sulfonamide Derivatives
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 2-Amino-4-methylpyridine, Benzenesulfonyl chloride | 1. Aqueous basic medium; 2. Alkyl/aralkyl halides, LiH, DMF | N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamides | researchgate.net |
| Amines, Dansyl chloride | Favorable coupling conditions | Substituted sulfonamides | nih.gov |
| Trimetazidine, Sulfonyl chlorides | Dichloromethane, Triethylamine | Sulfonamide derivatives of trimetazidine | mdpi.com |
| Piperazine, Sulfonyl chlorides | Dichloromethane, Triethylamine | Piperazine sulfonamide analogs | srce.hr |
Modifications to the Piperidine Ring: Substitution Patterns and Stereochemistry
Modifications to the piperidine ring of this compound analogs are crucial for exploring structure-activity relationships (SAR). These modifications can involve altering substitution patterns and controlling stereochemistry to optimize interactions with biological targets.
The synthesis of various substituted piperidines often starts from corresponding pyridines, which are then reduced. nih.gov The choice of reducing agent and conditions can influence the stereochemical outcome. For example, hydrogenation of substituted pyridines can lead to different diastereomeric ratios of the resulting piperidines. nih.gov The relative stereochemistry of the products is often determined using techniques like NMR spectroscopy and X-ray crystallography. nih.gov
The stereochemistry of piperidine derivatives can significantly impact their biological activity. Studies on stereoisomers of 4-methylpiperidine (B120128) analogs have shown that different isomers can exhibit varying potencies. nih.gov For instance, the d-, l-, and meso-stereoisomers of certain 4-methylpiperidine derivatives have been separated and their biological activities compared. nih.gov However, in some cases, the different stereoisomers have been found to be approximately equipotent, suggesting that for certain targets, the specific stereochemistry may not play a critical role in binding. nih.gov
Conformational studies of piperidine derivatives are also important for understanding their structure-activity relationships. The preferred conformation of the piperidine ring and its substituents can be assigned based on NMR data. cdnsciencepub.com These studies help to elucidate how the three-dimensional structure of the molecule influences its interaction with a biological target.
Bioisosteric Replacements and Scaffold Hopping Approaches for this compound
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design novel analogs of this compound with improved properties. Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing biological activity or optimizing pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov
Common bioisosteric replacements for the piperidine ring could include other saturated heterocycles like piperazine or morpholine. blumberginstitute.org The sulfonamide group itself can also be a target for bioisosteric replacement. For example, replacing the sulfonamide with other acidic functional groups or hydrogen bond donors/acceptors can lead to new chemical entities with different biological profiles.
Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. nih.gov This approach can lead to compounds with entirely new core structures, potentially offering improved intellectual property positions and overcoming liabilities associated with the original scaffold. researchgate.net For this compound, a scaffold hopping strategy might involve replacing the piperidine-sulfonamide core with a completely different chemical framework that maintains the essential interactions with the biological target. Computational methods are often used to identify potential new scaffolds that can mimic the shape and electrostatic properties of the original molecule. researchgate.net
Table 2: Examples of Bioisosteric Replacements
| Original Group | Potential Bioisosteric Replacement(s) | Reference |
| Piperidine | Piperazine, Morpholine | blumberginstitute.org |
| Phenyl | Pyridyl, Thienyl | cambridgemedchemconsulting.com |
| Carboxylic Acid Ester | Carboxamide, Ketone | cambridgemedchemconsulting.com |
| Hydroxyl | Fluorine, Methoxy | cambridgemedchemconsulting.com |
Structure-Affinity Relationship (SAR) Studies for Defined Molecular Targets Interacting with this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences the biological activity of this compound analogs. These studies involve systematically modifying the molecule and assessing the impact on its affinity for a specific molecular target.
For sulfonamide derivatives in general, SAR studies have revealed key insights. For example, in a series of piperazine sulfonamides, the nature and position of substituents on the phenylsulfonyl group were found to be critical for their inhibitory activity against α-amylase. nih.govresearchgate.net Analogs with electron-withdrawing groups on the phenyl ring often exhibit different activities compared to those with electron-donating groups. srce.hr
In the context of piperidine-containing compounds, SAR studies have shown that modifications to different parts of the molecule can have significant effects on potency. For instance, in a series of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), modifications to the western, central, and eastern portions of the lead compound were explored to improve potency and reduce lipophilicity. nih.gov
Molecular docking studies are often used in conjunction with SAR to rationalize the observed activities and guide further optimization. nih.govnih.gov By visualizing the binding modes of different analogs within the active site of a target protein, researchers can understand the key interactions that contribute to affinity and design new compounds with enhanced binding.
Table 3: Illustrative SAR Findings for Sulfonamide Derivatives
| Target | Structural Modification | Impact on Activity | Reference |
| α-Amylase | Substitution on phenylsulfonyl group of piperazine sulfonamides | Varying inhibitory activity based on substituent | nih.govresearchgate.net |
| Dipeptidyl peptidase-IV (DPP-IV) | Electron-withdrawing vs. electron-donating groups on piperazine sulfonamides | Electron-withdrawing groups improved activity | srce.hr |
| MenA | Modifications to different regions of a piperidine-based inhibitor | Improved potency and drug-like properties | nih.gov |
Mechanism of Action Studies at the Molecular Level for this compound Derivatives
Understanding the mechanism of action of this compound derivatives at the molecular level is crucial for their development as therapeutic agents. Sulfonamides, as a class, are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. mdpi.comnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, which is a precursor to DNA and certain amino acids. mdpi.commdpi.com
For some novel sulfonamide derivatives containing a piperidine moiety, studies have confirmed that they can target DHPS. mdpi.comresearchgate.net Molecular docking simulations have been used to visualize the binding of these compounds to the active site of DHPS, providing insights into the specific interactions that are responsible for their inhibitory activity. mdpi.comnih.govresearchgate.net
In addition to enzyme inhibition, some sulfonamide derivatives have been found to have other mechanisms of action. For example, certain compounds have been shown to damage the bacterial cell membrane. mdpi.comnih.gov Scanning electron microscopy has revealed that treatment with these compounds can lead to visible damage to the cell structure. mdpi.com This dual mechanism of action, targeting both an essential enzyme and the cell membrane, can be a valuable strategy to overcome drug resistance.
Development of Prodrugs and Targeted Delivery Systems from this compound
The development of prodrugs and targeted delivery systems for this compound analogs represents an advanced strategy to improve their therapeutic index. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity.
For sulfonamide-containing drugs, various prodrug strategies have been explored. One approach involves creating a prodrug with a two-stage release mechanism. nih.gov This can involve a trigger that is cleaved by a specific physiological condition or enzyme, followed by a self-immolative spacer that releases the active drug. nih.gov The rate of drug release can be tuned by modifying the structure of the trigger. nih.gov
Targeted delivery systems aim to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic side effects. For sulfonamide-based drugs, this could involve conjugation to a targeting moiety that recognizes a specific receptor or cell type. For example, a prodrug could be designed with a linker that allows for covalent conjugation to a specific biological target. nih.gov This approach has been used to achieve localized delivery of a TLR4 inhibitor, improving its therapeutic outcome. nih.gov
Role of 4 Methylpiperidine 1 Sulfonamide As a Synthetic Intermediate and Chemical Probe
Utility of 4-Methylpiperidine-1-sulfonamide in Multi-Step Organic Synthesis
The this compound scaffold is a key intermediate in the multi-step synthesis of complex and biologically active molecules. The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle in many FDA-approved drugs, valued for its influence on pharmacokinetic properties. nih.govmdpi.com The sulfonamide group is also a well-established pharmacophore with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govmdpi.commdpi.com
In synthetic chemistry, the sulfonamide nitrogen can be deprotonated and act as a nucleophile, while the sulfonyl group can activate adjacent positions for chemical modification. This dual reactivity allows for the construction of diverse molecular architectures. For instance, research has demonstrated the synthesis of novel sulfonamide derivatives containing a piperidine moiety for applications in agriculture as bactericides. nih.govmdpi.comnih.gov In these syntheses, a piperidine-containing fragment is reacted with various sulfonyl chlorides, followed by further modifications to produce a library of compounds. The yields for these multi-step synthetic sequences can vary significantly depending on the specific reagents and reaction conditions. nih.gov
A general synthetic route involves the reaction of a piperidine derivative with a sulfonyl chloride, which can then be elaborated through subsequent chemical transformations. For example, a series of sulfonamide derivatives were prepared through reactions of substitution, deprotection, and condensation with yields ranging from 24.5% to 72.8%. nih.gov
Table 1: Examples of Reaction Yields in Multi-Step Synthesis Involving Piperidine Sulfonamide Scaffolds
| Product Series | Number of Compounds Synthesized | Yield Range (%) | Synthetic Steps |
|---|---|---|---|
| A₁–A₂₄ | 24 | 24.5 - 72.8 | Substitution, Deprotection, Substitution |
| B₁–B₂ | 2 | Not specified | Substitution, Deprotection, Substitution |
| B₃–B₆ | 4 | 31.3 - 67.7 | Substitution, Deprotection, Condensation |
Data sourced from a study on the synthesis of bactericide leads. nih.gov
The this compound moiety can also be found in more complex structures, such as inhibitors of carbonic anhydrase, where a 4-sulfamoylbenzoyl group is attached to a piperidine ring. mdpi.com The synthesis of these molecules relies on standard amide coupling reactions, highlighting the role of the piperidine sulfonamide as a robust building block in medicinal chemistry.
Application of this compound as a Chiral Auxiliary or Ligand Precursor
Asymmetric synthesis is a critical technology for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com The this compound molecule contains a stereocenter at the 4-position of the piperidine ring, making it a potential candidate for use as a chiral auxiliary.
While direct applications of this compound as a chiral auxiliary are not extensively documented in peer-reviewed literature, the principles of using sulfur-based and heterocyclic chiral auxiliaries are well-established. sigmaaldrich.com For example, oxazolidinones are widely used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Michael additions. sigmaaldrich.com Similarly, the asymmetric synthesis of sulfinamides has been achieved with high enantioselectivity using natural products like quinine (B1679958) as the chiral auxiliary. nih.gov
Given the structural features of this compound, it could theoretically be employed to direct the stereoselective addition of nucleophiles to the carbonyl group of an attached acyl chain. After the desired stereochemistry is set, the auxiliary could be cleaved and potentially recycled. The development of novel chiral auxiliaries is an active area of research, and the accessibility of chiral 4-methylpiperidine (B120128) derivatives makes this an area of potential future application. nih.gov
Development of Fluorescent Probes and Imaging Agents Based on this compound
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.gov The sulfonamide group has been incorporated into various fluorescent dyes to modulate their photophysical properties and cellular localization. nih.govnih.gov The this compound moiety can be appended to a fluorophore to create probes with specific characteristics.
A concrete example is the screening compound C259-0404, which has the chemical name 4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole. chemdiv.com In this molecule, the 4-methylpiperidine group is linked via a carbonyl and a second piperidine ring to a sulfonamide that is attached to a 2,1,3-benzoxadiazole core, a known fluorophore. This structure highlights the use of the this compound scaffold as a building block for creating complex chemical probes.
The photophysical properties of such probes, including their absorption and emission wavelengths, Stokes shift, and quantum yield, are critical for their application in fluorescence microscopy. nih.govnih.gov These properties are highly dependent on the electronic nature of the fluorophore and its local environment. For instance, studies on 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which are structurally related to the benzoxadiazole in C259-0404, show that substitution at the 4-position with amine-containing groups can lead to solvatochromic fluorophores that are useful for imaging specific cellular compartments like lipid droplets. nih.gov
Table 2: Representative Photophysical Properties of N-Substituted Benzothiadiazole Fluorescent Probes
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|---|
| BTD Derivative 1 | Toluene | 447 | 557 | 110 | 0.86 |
| BTD Derivative 1 | Acetonitrile (B52724) | 461 | 632 | 171 | 0.02 |
| BTD Derivative 2 | Toluene | 425 | 535 | 110 | 0.75 |
| BTD Derivative 2 | Acetonitrile | 435 | 612 | 177 | 0.01 |
Data adapted from a study on 4-N-substituted benzothiadiazoles, demonstrating the influence of the chemical environment on photophysical properties. nih.gov
The incorporation of the this compound moiety can influence the solubility, lipophilicity, and binding properties of the fluorescent probe, thereby directing it to specific cellular targets.
Use of this compound in High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. nih.gov The chemical diversity of the screening libraries is paramount to the success of HTS campaigns. thermofisher.com The this compound scaffold is a valuable component of these libraries due to its presence in known bioactive molecules and its favorable "drug-like" properties.
Several major suppliers of compound libraries for HTS, such as ChemDiv, include molecules containing the this compound core. chemdiv.comchemdiv.com For example, the compound C259-0404 is part of the ChemDiv ChemoGenomic Annotated Library for Phenotypic Screening. chemdiv.com The inclusion of such compounds in screening collections like the Maybridge Screening Collection, which contains over 50,000 diverse organic compounds, increases the probability of identifying novel "hits" that can be developed into lead compounds for new therapeutics. thermofisher.comthermofisher.com
Screening libraries are often designed to cover a broad chemical space or can be focused on specific biological targets, such as kinases or G-protein coupled receptors. thermofisher.comstanford.edu The this compound motif, with its combination of a heterocyclic ring and a sulfonamide group, is a versatile scaffold that can be decorated with various functional groups to generate a wide array of derivatives for inclusion in these libraries.
Contribution of this compound to Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as chemical libraries. nih.govimperial.ac.uk These libraries are then screened for desired properties, accelerating the discovery of new drugs and materials. The this compound scaffold is an ideal building block for combinatorial library synthesis due to its synthetic tractability and the ability to introduce diversity at multiple points in the molecule.
The synthesis of libraries of sulfonamide derivatives containing a piperidine moiety for agricultural applications is a practical example of this approach. nih.gov By systematically varying the substituents on the aromatic ring of the sulfonyl chloride and the alkyl groups attached elsewhere on the molecule, a diverse library of compounds can be generated from a common piperidine-based intermediate. This strategy allows for the exploration of structure-activity relationships (SAR) to optimize the desired biological effect.
Modern combinatorial chemistry often employs automated, flow-based synthesis platforms that can generate hyperdiverse libraries in a very short time. chemrxiv.org The robust nature of the chemistry used to form sulfonamides makes the this compound scaffold amenable to these high-throughput synthetic methods.
Role of this compound in Catalyst Development (e.g., organocatalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. The this compound structure contains features that are common in organocatalysts. The piperidine nitrogen is basic and can act as a hydrogen bond acceptor or a Brønsted/Lewis base, while the sulfonamide proton is acidic and can act as a hydrogen bond donor.
This combination of functionalities is exploited in catalysts such as proline sulfonamides, which have been shown to be effective in a variety of enantioselective reactions, including aldol reactions, Michael additions, and Mannich reactions. google.com These catalysts often work by forming an enamine or iminium ion intermediate with the substrate, with the sulfonamide group helping to control the stereochemical environment of the transition state.
While there are no specific reports detailing the use of this compound itself as a catalyst, its structural similarity to known organocatalysts suggests its potential in this area. The piperidine ring is a common scaffold in organocatalysis, and the sulfonamide group provides a handle for tuning the steric and electronic properties of the catalyst. Future research may explore the derivatization of this compound to create novel and efficient organocatalysts.
Materials Science Applications Incorporating this compound Moieties
The unique chemical properties of the this compound moiety also suggest potential applications in materials science. The incorporation of specific functional groups into polymers and other materials can impart them with novel properties. For example, the sulfonamide group's ability to form strong hydrogen bonds could be exploited to create self-assembling materials or to enhance the thermal stability of polymers.
While this is an emerging area of research, related compounds have shown utility in materials-related contexts. For instance, bis-sulfonamides have been used as halide scavengers to promote certain electrochemical reactions in titanium-mediated synthesis. acs.org Furthermore, a patent has described the synthesis of piperidine sulfonamide-calcium compositions, which form metal-organic complexes. google.com The ability to coordinate with metal ions could lead to the development of new functional materials, such as catalysts, sensors, or materials with interesting magnetic or optical properties.
The structural characterization of novel piperidine-containing compounds is seen as crucial for understanding their potential applications not only in drug design but also in materials science and catalysis. researchgate.net As the synthesis of complex molecules containing the this compound scaffold becomes more routine, its incorporation into advanced materials is a logical and promising direction for future research.
Analytical Methodologies for the Detection and Quantification of 4 Methylpiperidine 1 Sulfonamide in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development for 4-Methylpiperidine-1-sulfonamide
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to its versatility and high resolution. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.
Method development would typically involve optimizing several key parameters to achieve adequate separation and detection. A C18 or C8 column is a common choice for the stationary phase, providing a nonpolar surface for interaction with the analyte. wu.ac.th The mobile phase composition is critical and usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. wu.ac.thnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound. nih.govresearchgate.net
Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector. wu.ac.th The selection of the detection wavelength is based on the UV absorbance spectrum of this compound. For sulfonamides in general, detection wavelengths are often in the range of 254-271 nm. nih.govnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is a powerful option. researchgate.net
A study on a piperidone analogue of curcumin (B1669340) utilized a C18 column with a mobile phase of acetonitrile and water, achieving a retention time of 5.8 ± 0.92 minutes. researchgate.net While not the exact compound, this provides a starting point for method development. Another method for piperazine (B1678402) derivatives used a C18 column with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile. nih.gov
Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis
| Parameter | Typical Conditions |
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid, acetic acid) nih.govresearchgate.netrsc.org |
| Elution | Gradient nih.govresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min nih.gov |
| Detection | UV at 254-271 nm or MS wu.ac.thnih.govnih.gov |
| Injection Volume | 5 - 20 µL wu.ac.th |
| Column Temperature | 25 - 30 °C wu.ac.th |
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for this compound Analysis
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. oup.com Common derivatization reagents for sulfonamides include diazomethane (B1218177) or silylating agents. oup.com
The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a nonpolar or medium-polarity stationary phase, such as 5% phenyl/95% methyl silicone, being a common choice. unodc.orgresearchgate.net The oven temperature program is optimized to ensure good separation of the analyte from other components in the sample. unodc.org
When coupled with a mass spectrometer (GC-MS), this technique provides high sensitivity and structural information, making it excellent for identification and quantification. The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting mass spectrum provides a unique fragmentation pattern for the derivatized analyte. researchgate.net
For example, a GC-MS method for piperazine derivatives utilized a 5% phenyl/95% methyl silicone column with a temperature program ramping from 100°C to 290°C. unodc.org
Table 2: Representative GC-MS Parameters for Derivatized Amine Analysis
| Parameter | Typical Conditions |
| Column | 5% phenyl/95% methyl silicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) unodc.org |
| Carrier Gas | Helium or Hydrogen unodc.org |
| Injection Mode | Splitless or Split unodc.org |
| Temperature Program | Initial hold followed by a ramp to a final temperature (e.g., 100°C hold for 5 min, then ramp to 290°C) unodc.org |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV unodc.org |
Capillary Electrophoresis (CE) Applications for this compound
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. nih.govresearchgate.net For charged or ionizable compounds like sulfonamides, Capillary Zone Electrophoresis (CZE) is a frequently used mode. nih.gov The separation in CZE is based on the differential migration of analytes in an electric field.
Method development for the CE analysis of this compound would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage. nih.gov The pH of the BGE is particularly important as it influences the charge of the analyte and the electroosmotic flow (EOF). nih.gov A fused silica capillary is typically used, and detection is often performed on-column using a UV detector. nih.gov For increased sensitivity, coupling CE with mass spectrometry (CE-MS) can be employed. researchgate.net
A study on the analysis of sulfonamides by CE used an 80 mM phosphate (B84403) buffer at pH 7.26 as the running buffer, with an applied voltage of 18 kV and detection at 254 nm. nih.gov
Spectrophotometric and Fluorometric Assay Development for this compound
Spectrophotometric and fluorometric methods can provide simple and rapid means for the quantification of this compound, particularly in less complex matrices.
A common spectrophotometric method for primary aromatic amines, which could be adapted after hydrolysis of the sulfonamide, is the Bratton-Marshall reaction. oup.com This involves diazotization of the amine followed by coupling with a chromogenic agent to produce a colored product that can be measured with a UV-Vis spectrophotometer. oup.com
Fluorometric assays can offer higher sensitivity. Derivatization with a fluorescent reagent, such as fluorescamine (B152294), can be used to convert the non-fluorescent this compound into a fluorescent derivative. nih.gov The fluorescence intensity is then measured at the appropriate excitation and emission wavelengths. A method for sulfonamides in feed utilized pre-column derivatization with fluorescamine followed by HPLC with fluorescence detection. nih.gov
More advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have also been explored for the detection of sulfonamides, offering high sensitivity. acs.org
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR) of this compound
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. americanpharmaceuticalreview.comusp.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. usp.org
For the qNMR analysis of this compound, a specific proton (¹H) or carbon (¹³C) signal unique to the molecule would be selected for integration. An internal standard with a known concentration and a distinct, non-overlapping signal is added to the sample. usp.org By comparing the integral of the analyte's signal to the integral of the internal standard's signal, the concentration of this compound can be accurately determined. usp.org
¹H NMR and ¹³C NMR spectra have been used to characterize various sulfonamides, with specific chemical shifts assigned to different protons and carbons in the molecules. nih.govrsc.org This foundational knowledge is essential for developing a qNMR method.
Sample Preparation Techniques for Complex Research Matrices Containing this compound
Effective sample preparation is critical for accurate analysis, especially when this compound is present in complex matrices such as biological fluids or environmental samples. The goal is to extract the analyte of interest and remove interfering substances.
Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. researchgate.net
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating samples. researchgate.net For sulfonamides, cartridges with reversed-phase (e.g., C18), ion-exchange, or mixed-mode sorbents can be used. nih.govrsc.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly in food analysis, that involves an extraction and cleanup step. rsc.orgnih.gov It has been successfully applied to the analysis of sulfonamides in various matrices. rsc.orgnih.gov
The choice of sample preparation technique depends on the nature of the matrix and the subsequent analytical method. For instance, a study on sulfonamides in forage grass used a modified QuEChERS method followed by UHPLC-MS/MS. rsc.org
Validation of Analytical Methods for this compound
Once an analytical method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. Method validation is a regulatory requirement in many fields and involves evaluating several key performance characteristics.
According to guidelines such as those from the International Council for Harmonisation (ICH), the following parameters are typically assessed: wu.ac.thnih.gov
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wu.ac.th
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
Validation ensures that the analytical method for this compound is reliable, reproducible, and fit for its intended research application.
Advanced Research Perspectives and Unexplored Avenues for 4 Methylpiperidine 1 Sulfonamide Chemistry
Integration with Artificial Intelligence and Machine Learning for Design and Discovery of 4-Methylpiperidine-1-sulfonamide Derivatives
The confluence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the drug discovery process. For derivatives of this compound, these computational tools offer a pathway to rapidly screen vast virtual libraries of compounds, predicting their biological activities and physicochemical properties. AI algorithms can identify novel molecular scaffolds with a high probability of desired therapeutic effects, significantly reducing the time and cost associated with traditional trial-and-error methods.
Predictive models, trained on existing data for sulfonamide and piperidine-containing compounds, can guide the synthesis of new derivatives with enhanced efficacy and selectivity. This data-driven approach allows for the rational design of molecules tailored to specific biological targets.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | Description | Potential Impact |
| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential drug candidates. | Accelerated discovery of lead compounds. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of candidates with favorable pharmacokinetic profiles. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |
| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to correlate chemical structure with biological activity. | Rational design of more potent and selective compounds. |
Exploration of Novel Reactivity Patterns of this compound
The inherent reactivity of the this compound scaffold presents a fertile ground for exploring novel chemical transformations. The piperidine (B6355638) ring and the sulfonamide group offer multiple sites for functionalization, opening doors to a diverse array of derivatives. researchgate.net Recent advancements in catalysis, particularly with rhodium complexes, have demonstrated the ability to achieve site-selective C-H functionalization on piperidine rings, a strategy that could be applied to introduce substituents at specific positions of the 4-methylpiperidine (B120128) moiety. researchgate.netnih.gov
Furthermore, the addition of the sulfonamide bond to alkynes represents an emerging area of research that could lead to the synthesis of highly functionalized alkenes and cyclic compounds derived from this compound. mdpi.com The development of new catalytic systems, including those based on gold, could facilitate intramolecular aminosulfonylation, leading to novel heterocyclic structures. mdpi.com
Application in Supramolecular Chemistry and Host-Guest Interactions Involving this compound
The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry. The sulfonamide group can participate in hydrogen bonding, while the piperidine ring can engage in hydrophobic and van der Waals interactions. These non-covalent interactions are the foundation of host-guest chemistry, where a host molecule can selectively bind a guest molecule.
Studies on other sulfonamides have shown their ability to be encapsulated within host molecules like zeolites, driven by a combination of hydrogen bonds and van der Waals forces. researchgate.netacs.orgacs.orgnih.gov This suggests that this compound could act as a guest, forming stable complexes with various host molecules. Such host-guest systems have potential applications in areas like drug delivery, sensing, and catalysis. The ability to control the release of the sulfonamide from a host could be triggered by external stimuli, offering a sophisticated drug delivery mechanism. escholarship.org
Green Synthesis Innovations for Sustainable Production of this compound
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce environmental impact. For this compound, this translates to the development of more sustainable and efficient synthetic routes. Traditional methods for synthesizing sulfonamides and piperidines often involve harsh reagents and generate significant waste. nih.govorganic-chemistry.org
Innovations in this area focus on the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of renewable starting materials. nih.govacgpubs.orgresearchgate.net For instance, one-pot syntheses of piperidine derivatives from bio-renewable sources are being explored. rsc.org Similarly, the synthesis of sulfonamides in water using stable sulfur sources and nitroarenes as nitrogen sources presents a greener alternative to conventional methods. researchgate.net These approaches not only reduce the environmental footprint but can also lead to higher yields and simpler purification processes.
Table 2: Green Chemistry Approaches for Sulfonamide and Piperidine Synthesis
| Green Chemistry Principle | Application to Synthesis | Reference |
| Use of Renewable Feedstocks | Synthesis of piperidine from bio-renewable tetrahydrofurfurylamine. | rsc.org |
| Use of Safer Solvents | Synthesis of sulfonamides in water. | researchgate.net |
| Catalysis | Iron-catalyzed equilibration for diastereoselective synthesis of substituted piperidines. | organic-chemistry.org |
| Atom Economy | One-pot synthesis of cyclic amines from diols and amines. | organic-chemistry.org |
| Waste Prevention | Solvent-free synthesis of sulfonamides. | sci-hub.se |
Hybrid Compound Design and Multi-Target Ligands Incorporating this compound
The development of hybrid compounds and multi-target ligands is a promising strategy in drug discovery, particularly for complex diseases like cancer and Alzheimer's disease. nih.gov This approach involves combining two or more pharmacophores into a single molecule that can interact with multiple biological targets simultaneously. The this compound scaffold can serve as a versatile building block for designing such multi-target ligands.
For instance, by linking the this compound moiety to other bioactive fragments, it is possible to create hybrid molecules with a broader spectrum of activity or improved efficacy. The piperidine ring is a prevalent feature in many FDA-approved drugs, and its incorporation into sulfonamide-based hybrids could lead to novel therapeutic agents. mdpi.com
Bioorthogonal Chemistry Applications of this compound Derivatives
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. unipd.it This field has opened up new possibilities for studying and manipulating biological systems. Sulfonamides have recently been explored for their potential in bioorthogonal "click-to-release" reactions. escholarship.orgnih.govrsc.orgrsc.org
Derivatives of this compound could be designed to participate in such reactions. For example, a prodrug strategy could be employed where a modified, inactive form of a this compound derivative is administered. A bioorthogonal reaction, triggered by a specific stimulus, would then release the active drug at the desired site of action. escholarship.orgnih.govrsc.org This approach offers precise spatial and temporal control over drug activity, potentially minimizing side effects.
Future Directions in Computational Design and Automated Synthesis of this compound and its Analogs
The future of chemical synthesis is increasingly moving towards automation and computational design. For this compound and its analogs, this means the potential for rapid and efficient synthesis of large libraries of compounds for screening. Automated flow synthesis platforms can significantly accelerate the production of diverse chemical libraries. chemrxiv.org
Coupled with computational design algorithms, these automated systems can create a closed-loop discovery process. AI can propose novel structures, which are then synthesized by automated platforms and subsequently tested for biological activity. The results are then fed back into the AI model to refine the next generation of compounds. This iterative cycle of design, synthesis, and testing holds the promise of dramatically accelerating the discovery of new drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methylpiperidine-1-sulfonamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation of 4-methylpiperidine. Key steps include dissolving 4-methylpiperidine in a polar aprotic solvent (e.g., dichloromethane), adding sulfonyl chloride under controlled temperature (0–5°C), and maintaining pH >8 with a base (e.g., potassium carbonate) to prevent side reactions . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Yield optimization requires stoichiometric control of sulfonating agents and inert atmosphere conditions to minimize hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and mobile phase (methanol:buffer, 65:35) at pH 4.6 (adjusted with sodium acetate and 1-octanesulfonic acid) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structure: sulfonamide protons appear as a singlet (~δ 3.1 ppm), while piperidine ring protons show splitting patterns between δ 1.4–2.8 ppm. Mass spectrometry (ESI-MS) should match the molecular ion peak at m/z 178.1 (C₆H₁₄N₂O₂S⁺) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays with recombinant enzymes and NADPH cofactors. For receptor binding studies, radioligand displacement assays (e.g., σ-receptors) with tritiated ligands (³H-(+)-pentazocine) and membrane preparations from transfected HEK293 cells are recommended. IC₅₀ values should be calculated via nonlinear regression .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the stability and electronic properties of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Focus on the sulfonamide group’s electron-withdrawing effects, which stabilize the piperidine ring’s chair conformation. Compare computed vibrational frequencies (IR) with experimental data to validate the model .
Q. What strategies resolve contradictions in observed vs. predicted metabolic stability data?
- Methodological Answer : Discrepancies may arise from unaccounted phase I/II metabolism pathways. Use hepatocyte incubation studies (human/rat) with LC-MS/MS to identify metabolites. If computational predictions (e.g., CYP450 docking via AutoDock Vina) conflict with experimental half-lives, re-evaluate the model’s active site parameters or consider alternative metabolic enzymes (e.g., sulfotransferases) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for neurological targets?
- Methodological Answer : Synthesize analogs with substituents at the piperidine 4-position (e.g., halogens, methyl groups) and assess affinity via competitive binding assays. Molecular dynamics simulations (AMBER force field) can predict ligand-receptor interactions, highlighting hydrophobic pockets in targets like the NMDA receptor. Prioritize analogs with >10-fold selectivity over off-target receptors (e.g., dopamine D₂) .
Q. What covalent modification strategies utilize this compound as a biochemical probe?
- Methodological Answer : Functionalize the sulfonamide group with electrophilic warheads (e.g., fluorosulfates) to create covalent inhibitors. Validate target engagement using cellular thermal shift assays (CETSA) or click chemistry (azide-alkyne cycloaddition) with fluorescent tags. Confirm site specificity via mutagenesis (e.g., cysteine-to-serine mutations in the target protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
